2-azaspiro[3.3]heptane-2-carboxamide
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Overview
Description
2-azaspiro[3.3]heptane-2-carboxamide is a compound characterized by a unique spirocyclic structure, which includes a nitrogen atom within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azaspiro[3.3]heptane-2-carboxamide typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethyl cyclobutanecarboxylate anions with imines can yield 1-substituted 2-azaspiro[3.3]heptanes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-azaspiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring system.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-azaspiro[3.3]heptane-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a drug candidate due to its unique structure and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: The compound is utilized in chemical biology to probe the function of specific proteins and pathways.
Industrial Applications: It is investigated for its potential use in the synthesis of complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-azaspiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, derivatives of this compound have been studied as inhibitors of the signal transducer and activator of transcription 3 (STAT3) pathway, which is involved in cancer and immunological diseases .
Comparison with Similar Compounds
Similar Compounds
2-oxa-1-azaspiro[3.2.0]heptanes: These compounds share a similar spirocyclic structure but include an oxygen atom in the ring system.
1-substituted 2-azaspiro[3.3]heptanes: These compounds have various substituents on the nitrogen-containing ring.
2-oxa-6-azaspiro[3.3]heptane: This compound includes an oxygen atom in the ring and has been studied for its unique properties.
Uniqueness
2-azaspiro[3.3]heptane-2-carboxamide is unique due to its specific spirocyclic structure and the presence of a carboxamide group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
2408965-36-4 |
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Molecular Formula |
C7H12N2O |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
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